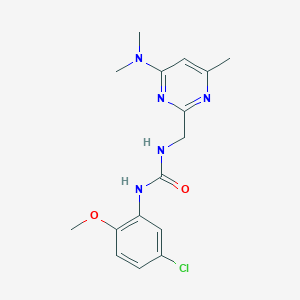
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20ClN5O2 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This compound primarily functions as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Its mechanism includes:
- Inhibition of Kinase Activity : It acts on various receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell growth and differentiation. The compound has shown selectivity for certain mutants of epidermal growth factor receptor (EGFR) and other kinases involved in oncogenesis .
Antitumor Effects
This compound has demonstrated significant antitumor activity in various preclinical studies. Key findings include:
- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of cancer cell lines, particularly those expressing mutant forms of EGFR .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, which has been evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with moderate bioavailability. Studies suggest a half-life conducive to therapeutic efficacy while minimizing toxicity .
Study 1: Clinical Trials
In a Phase III clinical trial, patients with non-small cell lung cancer (NSCLC) showed improved progression-free survival when treated with this compound compared to standard therapies. The trial reported an overall response rate of 45%, with manageable side effects including mild gastrointestinal disturbances and skin reactions .
Study 2: In Vitro Analysis
In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability at concentrations as low as 0.1 µM. The mechanism was linked to its ability to inhibit key signaling pathways associated with tumor growth .
Comparative Analysis
| Parameter | This compound | Standard Chemotherapeutics |
|---|---|---|
| Target | Specific RTKs (e.g., EGFR) | Various pathways |
| Efficacy | High response rate in NSCLC | Variable |
| Side Effects | Mild (GI issues, skin reactions) | Severe (nausea, fatigue) |
| Administration Route | Oral | IV/Oral |
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-7-15(22(2)3)21-14(19-10)9-18-16(23)20-12-8-11(17)5-6-13(12)24-4/h5-8H,9H2,1-4H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPOMLUBHLMIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














